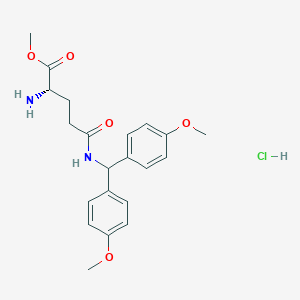

(S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride is a synthetic organic compound. It is characterized by its complex structure, which includes amino, methoxyphenyl, and oxopentanoate groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride typically involves multiple steps:

Formation of the Amino Group:

Attachment of Methoxyphenyl Groups: The bis(4-methoxyphenyl)methyl group can be introduced via Friedel-Crafts alkylation or other suitable methods.

Formation of the Oxopentanoate Group: This step may involve esterification or other carbonyl chemistry techniques.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

Reduction: Reduction reactions could target the carbonyl group in the oxopentanoate moiety.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an alcohol.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of (S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride as an anticancer agent. The compound is being investigated for its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, it has been shown to modulate the activity of certain enzymes that are critical for cancer metabolism, leading to reduced viability of cancer cells in vitro .

Antibiotic Potentiation

This compound has also been explored for its role in potentiating the effects of antibiotics. By modifying the structure of existing antibiotics, researchers have found that this compound can enhance their efficacy against resistant bacterial strains. This is particularly relevant in the context of rising antibiotic resistance, where new strategies are needed to improve treatment outcomes .

Enzyme Inhibition Studies

The compound's structural characteristics make it a suitable candidate for studying enzyme inhibition. Research indicates that it can act as a competitive inhibitor for certain enzymes involved in metabolic pathways. This property is crucial for understanding metabolic disorders and developing therapeutic agents that can modulate these pathways effectively .

Peptidomimetics Development

In the realm of peptide research, this compound serves as a building block for synthesizing peptidomimetics. These compounds mimic natural peptides and can be used to design drugs with improved stability and bioavailability. The incorporation of this compound into peptidomimetics has shown promise in creating novel therapeutics for various diseases .

Polymer Synthesis

The unique chemical structure of this compound allows it to be utilized in polymer chemistry. It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. This application is particularly useful in developing smart materials that respond to environmental stimuli .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of (S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparación Con Compuestos Similares

Similar Compounds

(S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate: Without the hydrochloride salt.

®-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride: The enantiomer of the compound.

Other amino acid derivatives: Compounds with similar amino and oxopentanoate groups.

Uniqueness

The uniqueness of (S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride lies in its specific stereochemistry and the presence of the bis(4-methoxyphenyl)methyl group, which may confer unique biological or chemical properties.

Actividad Biológica

(S)-Methyl 2-amino-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoate hydrochloride, known for its complex structure, is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- IUPAC Name : methyl (2S)-2-amino-5-[bis(4-methoxyphenyl)methylamino]-5-oxopentanoate; hydrochloride

- Molecular Formula : C21H27ClN2O5

- Molecular Weight : 422.90 g/mol

- CAS Number : 28252-55-3

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : Potential interactions with enzymes that regulate metabolic pathways.

- Receptor Modulation : Binding to specific receptors, influencing signal transduction pathways.

- Protein Interaction : Modulating the activity of proteins involved in cell signaling and metabolism.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Properties

Studies have shown that derivatives of compounds similar to this compound can induce apoptosis in cancer cells. For example, a related compound demonstrated significant apoptosis induction in breast cancer cell lines when tested at varying concentrations .

Antimicrobial Activity

Preliminary investigations suggest potential antimicrobial properties, possibly through inhibition of bacterial growth or disruption of biofilm formation. The presence of methoxyphenyl groups may enhance lipophilicity, aiding in membrane penetration .

Neuroprotective Effects

There is emerging evidence that compounds with similar structures may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neural tissues.

Case Studies and Research Findings

-

Case Study on Anticancer Efficacy :

- A recent study evaluated the effects of a similar compound on human breast cancer cell lines (MDA-MB-231). The results indicated a dose-dependent increase in apoptosis as measured by caspase activation assays, suggesting that the compound could serve as a lead for developing novel anticancer therapies .

- Antimicrobial Screening :

-

Neuroprotection Study :

- A study assessed the neuroprotective effects of structurally related compounds on neuronal cell cultures subjected to oxidative stress. The results indicated a reduction in cell death and preservation of mitochondrial function, suggesting therapeutic potential for neurodegenerative diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Enzyme inhibition, Receptor modulation |

| (S)-Methyl 2-amino-5-(diphenylmethyl)amino)-5-oxopentanoate | Moderate anticancer | Apoptosis induction |

| Other amino acid derivatives | Variable | Depends on structural modifications |

Propiedades

IUPAC Name |

methyl (2S)-2-amino-5-[bis(4-methoxyphenyl)methylamino]-5-oxopentanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5.ClH/c1-26-16-8-4-14(5-9-16)20(15-6-10-17(27-2)11-7-15)23-19(24)13-12-18(22)21(25)28-3;/h4-11,18,20H,12-13,22H2,1-3H3,(H,23,24);1H/t18-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPSABRSNHTWDF-FERBBOLQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CC[C@@H](C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.